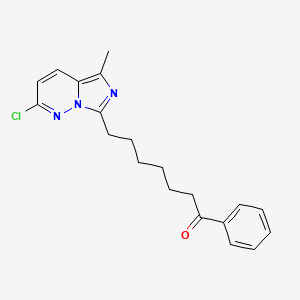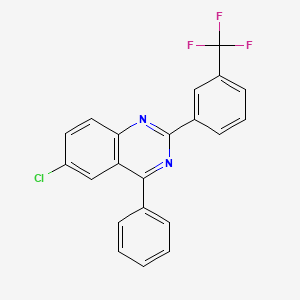![molecular formula C29H29FN2O3 B12791048 (1S,2S,15R,23R)-24-(cyclopropylmethyl)-7-fluoro-16-oxa-13,24-diazaoctacyclo[15.9.1.15,9.01,15.02,23.04,14.021,27.013,28]octacosa-4(14),5,7,9(28),17,19,21(27)-heptaene-2,18-diol CAS No. 189015-24-5](/img/structure/B12791048.png)
(1S,2S,15R,23R)-24-(cyclopropylmethyl)-7-fluoro-16-oxa-13,24-diazaoctacyclo[15.9.1.15,9.01,15.02,23.04,14.021,27.013,28]octacosa-4(14),5,7,9(28),17,19,21(27)-heptaene-2,18-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(1S,2S,15R,23R)-24-(cyclopropylmethyl)-7-fluoro-16-oxa-13,24-diazaoctacyclo[15.9.1.15,9.01,15.02,23.04,14.021,27.013,28]octacosa-4(14),5,7,9(28),17,19,21(27)-heptaene-2,18-diol” is a complex organic molecule characterized by its intricate polycyclic structure. This compound features multiple rings, including cyclopropyl, fluorine, and oxygen atoms, making it a unique and potentially valuable molecule in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of individual rings and their subsequent fusion. Key steps may include:
Cyclization Reactions: Formation of cyclopropyl and other rings through cyclization reactions.
Functional Group Introduction: Incorporation of fluorine and oxygen atoms using specific reagents and conditions.
Ring Fusion: Combining smaller rings into the larger polycyclic structure through controlled reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as chromatography to purify the final product.
Automation: Utilizing automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry
The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology
Medicine
The compound may have therapeutic potential, particularly if it exhibits biological activity such as enzyme inhibition or receptor binding.
Industry
In industry, the compound could be used as a precursor for the synthesis of more complex molecules or as a catalyst in specific reactions.
Mechanism of Action
The mechanism by which the compound exerts its effects would depend on its interactions with molecular targets. Potential pathways include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Binding: Interacting with cellular receptors to modulate signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Cyclopropyl-containing Compounds: Molecules with cyclopropyl groups.
Fluorinated Compounds: Molecules containing fluorine atoms.
Polycyclic Compounds: Molecules with multiple fused rings.
Uniqueness
The compound’s combination of cyclopropyl, fluorine, and polycyclic structure sets it apart from other similar compounds, potentially offering unique properties and applications.
Properties
CAS No. |
189015-24-5 |
|---|---|
Molecular Formula |
C29H29FN2O3 |
Molecular Weight |
472.5 g/mol |
IUPAC Name |
(1S,2S,15R,23R)-24-(cyclopropylmethyl)-7-fluoro-16-oxa-13,24-diazaoctacyclo[15.9.1.15,9.01,15.02,23.04,14.021,27.013,28]octacosa-4(14),5,7,9(28),17,19,21(27)-heptaene-2,18-diol |
InChI |
InChI=1S/C29H29FN2O3/c30-18-10-17-2-1-8-32-24(17)19(12-18)20-13-29(34)22-11-16-5-6-21(33)26-23(16)28(29,27(35-26)25(20)32)7-9-31(22)14-15-3-4-15/h5-6,10,12,15,22,27,33-34H,1-4,7-9,11,13-14H2/t22-,27+,28+,29-/m1/s1 |
InChI Key |
TYHUVMCMIRSIAI-KZNIJNHCSA-N |
Isomeric SMILES |
C1CC2=C3C(=CC(=C2)F)C4=C(N3C1)[C@H]5[C@@]67CCN([C@@H]([C@@]6(C4)O)CC8=C7C(=C(C=C8)O)O5)CC9CC9 |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)F)C4=C(N3C1)C5C67CCN(C(C6(C4)O)CC8=C7C(=C(C=C8)O)O5)CC9CC9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


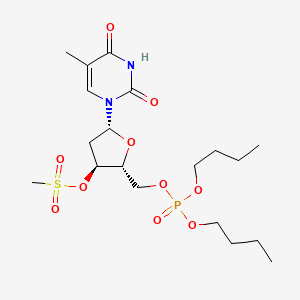

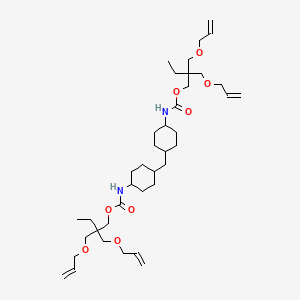
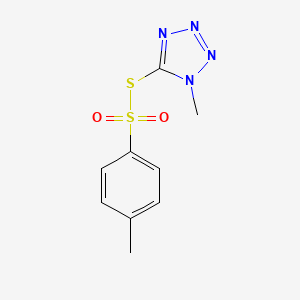
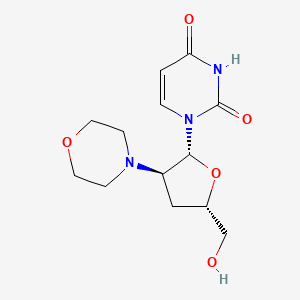

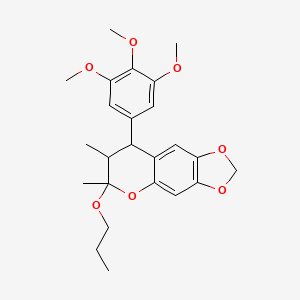
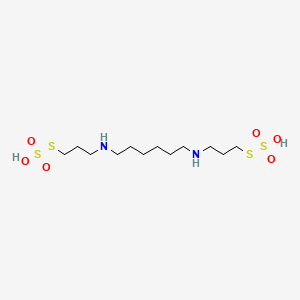
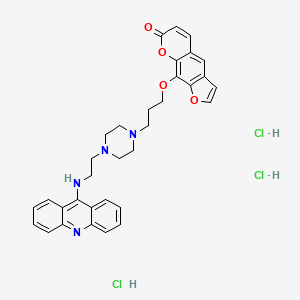
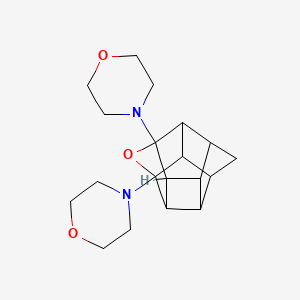
![N-[5-(Methylideneamino)-2-nitro-phenyl]methanimine](/img/structure/B12791008.png)
